molecular formula C22H17ClN4OS B2635628 3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone CAS No. 478077-68-8

3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone

Cat. No.: B2635628
CAS No.: 478077-68-8
M. Wt: 420.92
InChI Key: IYZBNVVKZHSMLU-UHFFFAOYSA-N
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Description

3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone is a complex organic compound featuring a pyridazinone core substituted with a 3-chlorobenzylsulfanyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone typically involves multiple steps:

  • Formation of the Pyrimidine Intermediate: : The initial step involves the synthesis of the 2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl intermediate. This can be achieved through the reaction of 3-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative, followed by cyclization with a suitable reagent like phosphorus oxychloride (POCl3).

  • Pyridazinone Formation: : The pyrimidine intermediate is then reacted with 4-methylphenylhydrazine under reflux conditions to form the pyridazinone core. This step typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.

  • Final Assembly: : The final step involves the coupling of the pyridazinone core with the 3-chlorobenzylsulfanyl group. This can be achieved through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the pyridazinone core or the aromatic rings. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

    Substitution: NaOMe, KOtBu, in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, 3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-phenyl-4(1H)-pyridazinone
  • **3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-chlorophenyl)-4(1H)-pyridazinone
  • **3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-fluorophenyl)-4(1H)-pyridazinone

Uniqueness

What sets 3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone apart is its specific substitution pattern, which may confer unique biological activity or chemical reactivity. The presence of the 4-methylphenyl group, in particular, can influence its pharmacokinetic properties and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4OS/c1-15-5-7-18(8-6-15)27-12-10-20(28)21(26-27)19-9-11-24-22(25-19)29-14-16-3-2-4-17(23)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZBNVVKZHSMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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